molecular formula C13H9BrClFO B8300150 (4-Bromo-3-fluoro-phenyl)-(4-chlorophenyl)-methanol

(4-Bromo-3-fluoro-phenyl)-(4-chlorophenyl)-methanol

Cat. No. B8300150
M. Wt: 315.56 g/mol
InChI Key: DWXVPHBHVGDZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-3-fluoro-phenyl)-(4-chlorophenyl)-methanol is a useful research compound. Its molecular formula is C13H9BrClFO and its molecular weight is 315.56 g/mol. The purity is usually 95%.
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properties

Product Name

(4-Bromo-3-fluoro-phenyl)-(4-chlorophenyl)-methanol

Molecular Formula

C13H9BrClFO

Molecular Weight

315.56 g/mol

IUPAC Name

(4-bromo-3-fluorophenyl)-(4-chlorophenyl)methanol

InChI

InChI=1S/C13H9BrClFO/c14-11-6-3-9(7-12(11)16)13(17)8-1-4-10(15)5-2-8/h1-7,13,17H

InChI Key

DWXVPHBHVGDZLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=C(C=C2)Br)F)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-fluorobenzaldehyde (1.6 g, 7.88 mmol) in diethylether (20 mL) at 0° C. was added 4-chlorophenyl-magnesiumbromide (1Mether, 9.46 mL, 9.46 mmol) dropwise via syringe. The cooling bath was removed and after the mixture was stirred for 18 hr it was cooled to 0° C. and saturated NH4Cl solution (20 mL) was added to quench the reaction. The reaction mixture was partitioned between EtOAc and saturated NaHCO3 solution. The EtOAc layer was washed with H2O, brine, and dried (MgSO4). Filtration and concentration in vacuo gave the title compound as a solid after chromatography (silica gel, hexane:EtOAc/85:15).
Quantity
1.6 g
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reactant
Reaction Step One
Quantity
9.46 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-3-fluorobenzaldehyde (as described in Example 18, Step A) (3.61 g, 17.7 mmol) was dissolved in anhydrous diethyl ether (40 mL). To this solution was added a 1.0M solution of 4-chlorophenyl-magnesium bromide (21.3 mL, 21.3 mmol). After stirring at ambient temperature for 4 hr the reaction was quenched with satd. NH4Cl and extracted with Et2O. The organic layer was washed with satd NaHCO3 solution, water, brine, dried (MgSO4), concentrated and purified by chromatography (SiO2, 10% EtOAc/hexane) to give the title compound.
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.3 mL
Type
reactant
Reaction Step Two

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